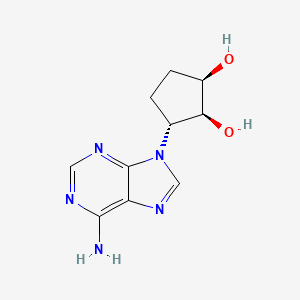
Argon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build.
This compound, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket.
This compound(0) is a monoatomic this compound. It has a role as a member of food packaging gas and a neuroprotective agent.
A noble gas with the atomic symbol Ar, atomic number 18, and atomic weight 39.948. It is used in fluorescent tubes and wherever an inert atmosphere is desired and nitrogen cannot be used.
Eigenschaften
CAS-Nummer |
1290046-39-7 |
|---|---|
Molekularformel |
Ar |
Molekulargewicht |
39.96238312 g/mol |
IUPAC-Name |
argon-40 |
InChI |
InChI=1S/Ar/i1+0 |
InChI-Schlüssel |
XKRFYHLGVUSROY-IGMARMGPSA-N |
Isomerische SMILES |
[40Ar] |
SMILES |
[Ar] |
Kanonische SMILES |
[Ar] |
Siedepunkt |
-185.847 °C -185.9 °C |
Color/Form |
Colorless monatomic gas |
Dichte |
1.633 g/L Inert gas. Critical density: 535.7 kg/cu m Solid: density (triple point): 1623 kg/cu m; heat of fusion (triple point):1.191 kJ/mol, exists as face-centered cubic crystals at normal pressure |
melting_point |
-186.36 °C triple point (69 kPa) -189.4°C -189.2 °C |
Physikalische Beschreibung |
Argon appears as a colorless odorless noncombustible gas. Heavier than air and can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire can cause it to rupture violently and rocket . If liquefied, contact of the very cold liquid with water may cause violent boiling. If the water is hot, there is the possibility that a liquid "superheat" explosion may occur. Contacts with water in a closed container may cause dangerous pressure to build. Argon, refrigerated liquid (cryogenic liquid) appears as a colorless noncombustible liquid. Heavier than air. Contact may cause frostbite. May cause asphyxiation by displacement of air. Prolonged exposure to fire or intense heat may cause the container to rupture violently and rocket. Liquid Colourless, odourless, non-flammable gas ODOURLESS COLOURLESS LIQUEFIED GAS. |
Löslichkeit |
Soluble in organic liquids Solubility of gas in water at 20 °C: 33.6 cu cm/kg water Argon is two and one half times as soluble in water as nitrogen, having about the same solubility as oxygen. Slightly soluble in water Solubility in water, ml/100ml at 20 °C: 3.4 |
Dampfdichte |
1.38 (Air = 1) Relative vapor density (air = 1): 1.66 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



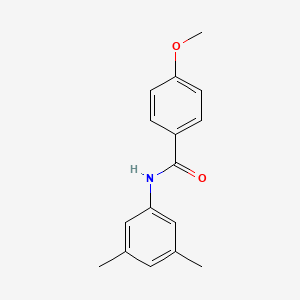
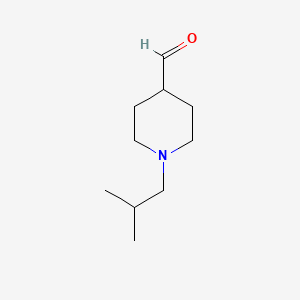
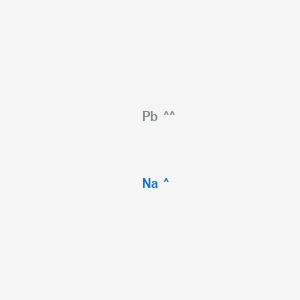
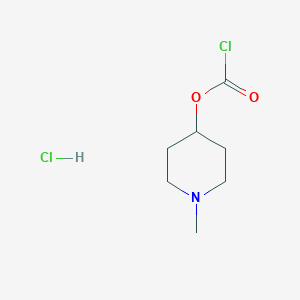
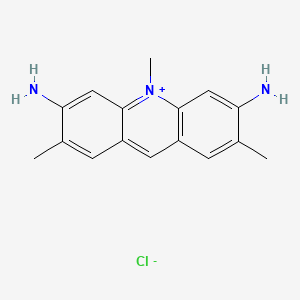
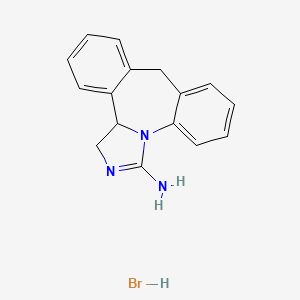
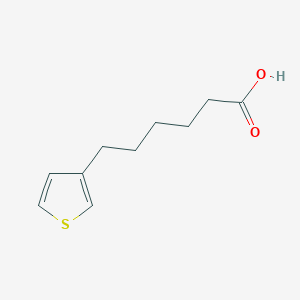


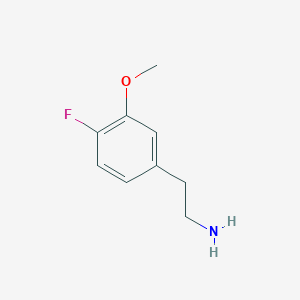
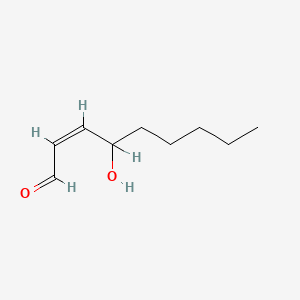
![Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate](/img/structure/B3418756.png)
